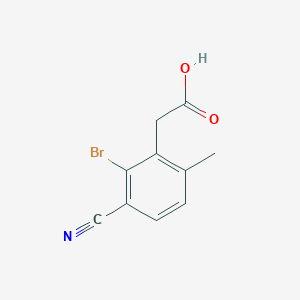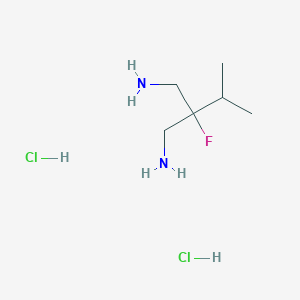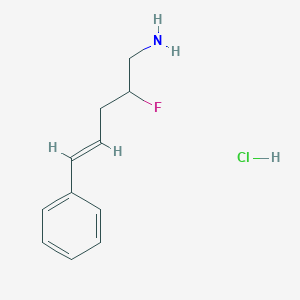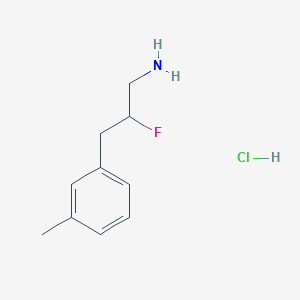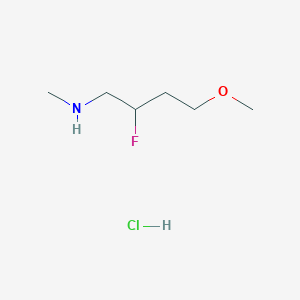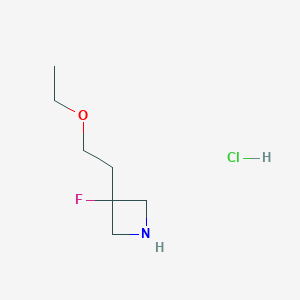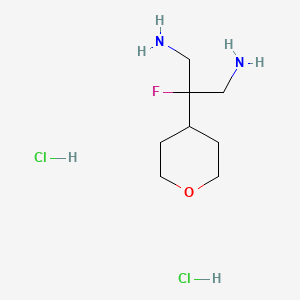![molecular formula C12H17NO B1484757 trans-2-{[(4-Methylphenyl)methyl]amino}cyclobutan-1-ol CAS No. 1867576-67-7](/img/structure/B1484757.png)
trans-2-{[(4-Methylphenyl)methyl]amino}cyclobutan-1-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of cyclobutane derivatives, including those similar to "trans-2-{[(4-Methylphenyl)methyl]amino}cyclobutan-1-ol," involves key steps such as the addition of methylmagnesium bromide to cyclobutanone derivatives. These methods allow for the production of both free and protected 2-amino-1,3-diols, highlighting the versatility and selectivity of these synthesis techniques in modifying cyclobutane's structure for various applications (Pérez-Fernández et al., 2008).
Crystal Structure Determination : Research into cyclobutane analogues includes the determination of their crystal structures, as seen in the synthesis and structural analysis of cis and trans-2-amino-3-cyano-4-phenyl-1-(4′-methylphenyl)-2-cyclopentene-1-ols. X-ray analysis plays a critical role in understanding the configurations of these molecules, which is essential for their application in designing more effective compounds (S. Da, 1998).
Potential Applications in Peptide and Drug Design
Rigid Beta-Peptides : Cyclobutane derivatives have been incorporated into highly rigid beta-peptides. The stereoselective synthesis of these compounds demonstrates their potential as building blocks for creating structurally unique peptides, which can have implications in the development of new therapeutics. The rigidity imparted by the cyclobutane ring influences the peptides' conformation and stability, making them interesting candidates for drug design (Izquierdo et al., 2005).
Conformationally Restricted Analogues : The synthesis of conformationally restricted analogues of amino acids, such as those incorporating the cyclobutane ring, offers insights into the structural requirements for biological activity. These analogues can serve as tools for studying receptor-ligand interactions and have potential applications in designing more selective and potent drugs (Feskov et al., 2017).
Structural and Conformational Studies
- Helical Conformation Preferences : Studies on the conformational preferences of cyclobutane beta-amino acid oligomers reveal a marked preference for folding into well-defined helical conformations. This characteristic makes them suitable for applications in materials science and biologically inspired materials, where precise control over molecular conformation is required (Fernandes et al., 2010).
Propriétés
IUPAC Name |
(1R,2R)-2-[(4-methylphenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-2-4-10(5-3-9)8-13-11-6-7-12(11)14/h2-5,11-14H,6-8H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNNMWCJVYKDCK-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[(4-Methylphenyl)methyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-2-[(Oxolan-3-yl)amino]cyclobutan-1-ol](/img/structure/B1484675.png)
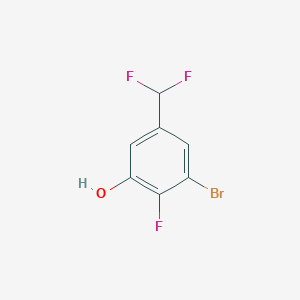
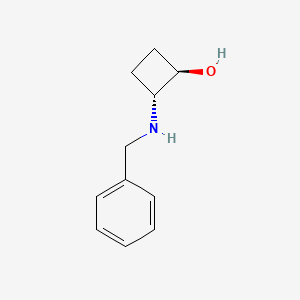
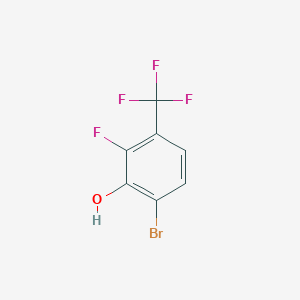


![Methyl 4-[(oxiran-2-yl)methyl]oxane-4-carboxylate](/img/structure/B1484684.png)
